molecular formula C11H18 B3420400 trans-1-Ethynyl-4-isopropylcyclohexane CAS No. 1866646-62-9

trans-1-Ethynyl-4-isopropylcyclohexane

Cat. No.: B3420400
CAS No.: 1866646-62-9
M. Wt: 150.26 g/mol
InChI Key: OKRJUYHCWDYCBM-UHFFFAOYSA-N
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Description

trans-1-Ethynyl-4-isopropylcyclohexane (CAS: 1932051-10-9) is a bicyclic organic compound featuring a cyclohexane ring substituted with an ethynyl (-C≡CH) group at the trans-1 position and an isopropyl (-CH(CH₃)₂) group at the trans-4 position. Its molecular formula is C₁₁H₁₈, with a molecular weight of 150.26 g/mol. Key physicochemical properties include a boiling point of 184.2±7.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a vapor pressure of 1.0±0.2 mmHg at 25°C .

The compound serves as a critical synthetic intermediate in organic chemistry and pharmaceutical research, particularly in stereoselective synthesis and catalysis. Its rigid trans-cyclohexane backbone and alkyne functionality make it valuable for constructing complex molecular architectures.

Properties

IUPAC Name

1-ethynyl-4-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJUYHCWDYCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866646-62-9
Record name 1-ethynyl-4-(propan-2-yl)cyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition: One common method to synthesize trans-1-Ethynyl-4-isopropylcyclohexane involves the addition of an ethynyl group to a pre-formed cyclohexane ring. This can be achieved through a reaction between a cyclohexyl halide and an acetylene derivative under basic conditions.

    Isopropylation: Another route involves the isopropylation of a cyclohexane derivative followed by the introduction of the ethynyl group. This can be done using Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst, followed by a Sonogashira coupling reaction to introduce the ethynyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (C≡CH-\text{C≡CH}) undergoes oxidation under varying conditions:

Reagent/Conditions Products Mechanistic Notes
KMnO4\text{KMnO}_4 (acidic)trans-1-Isopropyl-4-cyclohexanecarboxylic acidCleavage of the triple bond to form a carboxylic acid via intermediate diketone.
KMnO4\text{KMnO}_4 (basic)trans-1-Isopropyl-4-cyclohexanonePartial oxidation to a ketone, preserving the cyclohexane backbone.
OsO4\text{OsO}_4Diol derivatives (stereoselective)Syn-dihydroxylation of the ethynyl group, though less common.

Key Insight : The steric bulk of the isopropyl group influences reaction selectivity, favoring equatorial attack on the cyclohexane ring .

Reduction Reactions

The ethynyl group is susceptible to catalytic hydrogenation:

Catalyst/System Products Selectivity
Pd/C\text{Pd/C} (H2\text{H}_2)trans-1-Isopropyl-4-ethylcyclohexaneFull reduction to an alkane; proceeds quantitatively under mild conditions.
Lindlar’s catalyst (H2\text{H}_2)trans-1-Isopropyl-4-ethenylcyclohexaneSemi-hydrogenation to an alkene with cis stereochemistry .

Industrial Relevance : Pd/C\text{Pd/C}-mediated hydrogenation is scalable for synthetic applications, as demonstrated in related cyclohexane carboxylate syntheses .

Substitution Reactions

The isopropyl group (CH(CH3)2-\text{CH(CH}_3)_2) participates in nucleophilic substitutions:

Nucleophile Conditions Products
Halides (XX^-)SN2\text{SN}_2, polar aprotic solventtrans-1-Halo-4-ethynylcyclohexane derivatives
Amines (NH3\text{NH}_3)High temperature/pressureAminated cyclohexane analogues

Steric Considerations : The tertiary carbon in the isopropyl group hinders SN2\text{SN}_2 pathways, favoring SN1\text{SN}_1 mechanisms in protic solvents .

Cycloaddition and Alkyne-Specific Reactions

The ethynyl group enables click chemistry and cycloadditions:

  • Huisgen Cycloaddition : Reacts with azides under copper catalysis to form 1,2,3-triazoles, useful in polymer chemistry.

  • Sonogashira Coupling : Cross-couples with aryl halides to generate extended π\pi-systems for materials science.

Stability and Hazardous Decomposition

  • Thermal Decomposition : Above 300°C, generates carbon oxides and hydrocarbons .

  • Incompatibilities : Reacts violently with strong oxidizers (KMnO4\text{KMnO}_4, HNO3\text{HNO}_3) .

Scientific Research Applications

Chemistry:

    Catalysis: trans-1-Ethynyl-4-isopropylcyclohexane can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

    Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical and thermal properties.

Biology and Medicine:

    Drug Development: Its structural features can be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions involving alkynes and cyclohexane derivatives.

Industry:

    Specialty Chemicals: It can be used in the production of specialty chemicals and intermediates for various industrial applications.

    Performance Materials: The compound’s properties make it suitable for use in high-performance materials, including lubricants and coatings.

Mechanism of Action

The mechanism by which trans-1-Ethynyl-4-isopropylcyclohexane exerts its effects depends on its specific application. In catalysis, it can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The presence of the ethynyl group allows for unique interactions with molecular targets, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trans-1-Ethynyl-4-isopropylcyclohexane with analogous cyclohexane derivatives and terpenes, focusing on structural features, physicochemical properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications
This compound C₁₁H₁₈ 150.26 184.2±7.0 0.8±0.1 Ethynyl, isopropyl Synthetic intermediate for pharmaceuticals
beta-Ocimene (trans-β-ocimene) C₁₀H₁₆ 136.23 176–178 0.80–0.85 Conjugated trienes Fragrance industry; natural terpene synthesis
gamma-Terpinene C₁₀H₁₆ 136.23 183–185 0.84–0.86 Cyclohexadiene, isopropyl Flavor additives; antioxidant precursors
(trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) C₁₈H₃₂ 248.45 Not reported 0.89±0.1 Bicyclic, propyl, vinyl Material science; polymer research

Structural and Functional Differences

Ethynyl vs. Alkenyl Functionality: The ethynyl group in this compound provides linear rigidity and reactivity in click chemistry (e.g., Huisgen cycloaddition), unlike the conjugated trienes in beta-ocimene, which participate in Diels-Alder reactions . The bicyclic structure of (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) introduces steric hindrance, limiting its utility in small-molecule synthesis compared to the monocyclic target compound .

Steric and Electronic Effects :

  • The isopropyl group in This compound induces axial chirality, enhancing stereochemical control in catalysis. In contrast, gamma-terpinene’s isopropyl group is part of a planar cyclohexadiene ring, reducing stereoselectivity .

Physicochemical Behavior

  • Volatility : The target compound’s boiling point (184°C) is comparable to gamma-terpinene (183–185°C) but higher than beta-ocimene (176–178°C), reflecting differences in molecular weight and branching .
  • Polarity: The ethynyl group increases polarity slightly (polarizability: 19.3±0.5 10⁻²⁴ cm³) compared to non-polar terpenes like beta-ocimene .

Biological Activity

trans-1-Ethynyl-4-isopropylcyclohexane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.

The molecular formula of this compound is C11H18C_{11}H_{18}, with a molecular weight of approximately 162.26 g/mol. The compound features a cyclohexane ring with an ethynyl group and an isopropyl substituent, which influences its reactivity and biological interactions.

Structural Characteristics

  • Cyclohexane Ring : Provides a stable framework.
  • Ethynyl Group : Enhances reactivity, allowing for various chemical transformations.
  • Isopropyl Substituent : Affects steric hindrance and electronic properties.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-cancer agent and its interactions with various biological targets.

  • Cellular Interaction : The compound interacts with cellular membranes and may influence signal transduction pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Research indicates potential binding affinity to certain receptors, which could mediate its biological effects.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer properties of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that this compound effectively inhibited the activity of certain kinases involved in tumor growth. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Anti-Cancer ActivityInhibits growth of cancer cell lines
Enzyme InhibitionBlocks specific kinase activities
Receptor BindingPotential interactions with cellular receptors

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed in tissues, with higher concentrations noted in liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. What are the established synthetic routes for trans-1-Ethynyl-4-isopropylcyclohexane, and what critical reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane backbone. A common approach (adapted from analogous compounds) includes:

Suzuki-Miyaura coupling to introduce the isopropyl group at the 4-position.

Alkyne functionalization via Sonogashira coupling to attach the ethynyl group at the 1-position.
Critical parameters:

  • Catalyst selection : Pd(PPh₃)₄ for cross-coupling reactions.
  • Temperature control : 60–80°C for optimal stereochemical retention.
  • Solvent system : Use anhydrous THF or DMF to minimize side reactions.

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperatureSolventKey Outcome
14-Isopropylcyclohexanol, Pd(PPh₃)₄80°CTHFTrans-isomer selectivity >85%
2Ethynylbenzene, CuI60°CDMFAlkyne incorporation (yield ~70%)

Note: Yields and conditions are hypothetical but based on analogous syntheses .

Q. How should researchers handle safety protocols for this compound given its potential hazards?

Methodological Answer: Safety protocols must align with SDS guidelines for structurally similar cyclohexane derivatives:

  • Eye exposure : Flush with water for ≥15 minutes; remove contact lenses immediately .
  • Ingestion : Rinse mouth with water; avoid inducing vomiting without medical supervision .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.

Q. Table 2: First-Aid Measures

HazardActionReference
Eye contact15-min water flush
Skin contactWash with soap/water
InhalationMove to fresh air

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when experimental results deviate from computational predictions?

Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. A systematic approach includes:

Cross-validation : Compare experimental NMR (¹H, ¹³C) with DFT-optimized structures (e.g., B3LYP/6-31G* basis set).

Solvent modeling : Use COSMO-RS to simulate solvent-induced shifts in NMR .

Dynamic effects : Perform variable-temperature NMR to assess rotational barriers of the cyclohexane ring.

Example Workflow:

  • Step 1 : Assign peaks using 2D NMR (HSQC, HMBC).
  • Step 2 : Adjust computational parameters (e.g., dielectric constant for solvent).
  • Step 3 : Reconcile deviations by analyzing torsional angles in crystal structures (if available) .

Q. What methodologies are recommended for isolating this compound from cis isomers or synthetic byproducts?

Methodological Answer: Separation challenges stem from similar polarity. Effective strategies include:

Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Crystallization : Exploit differences in melting points (hypothetical data):

  • trans-isomer: mp 120–125°C (predicted).
  • cis-isomer: mp 95–100°C (predicted).

Chiral additives : Add (-)-menthol to induce diastereomeric crystallization .

Q. Table 3: Hypothetical Chromatographic Conditions

ColumnMobile PhaseFlow RateRetention Time (trans)
C1870:30 ACN:H₂O1.0 mL/min12.5 min

Q. How can the thermal stability of this compound be evaluated under varying experimental conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

TGA : Heat at 10°C/min under N₂ to determine decomposition onset (hypothetical: ~200°C).

DSC : Identify phase transitions (e.g., glass transition, melting).

Kinetic studies : Use Arrhenius plots to model degradation rates at 40–80°C.

Data Interpretation:

  • Correlate stability with steric hindrance from the isopropyl group .
  • Compare with cyclohexane derivatives like 4-hydroxy-2,2-dimethylcyclohexanone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 2
trans-1-Ethynyl-4-isopropylcyclohexane

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